molecular formula C18H16N4O2S2 B2744439 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 1170410-33-9

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2744439
CAS No.: 1170410-33-9
M. Wt: 384.47
InChI Key: KVOGQCFFDGRDSS-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H16N4O2S2 and its molecular weight is 384.47. The purity is usually 95%.
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Biological Activity

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide is a synthetic compound notable for its complex molecular structure, which incorporates elements from both pyrazole and benzothiazole families. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N4O2S, with a molecular weight of approximately 392.48 g/mol. Its structure features a thiophene ring, which is known to enhance biological activity through various mechanisms, including interaction with cellular targets.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the benzothiazole moiety have been shown to induce apoptosis in cancer cells through reactive oxygen species (ROS)-mediated pathways, leading to mitochondrial dysfunction and caspase activation .

Table 1: Summary of Anticancer Activities

CompoundMechanism of ActionCell Line TestedIC50 (µM)
DBP-5ROS accumulationHepG2Not specified
Compound XTubulin polymerization inhibitionA549<5

2. Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against various pathogens. Studies have shown that related compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC, µg/mL)
Compound AStaphylococcus aureus50
Compound BEscherichia coli62.5
Compound CPseudomonas aeruginosa50

Case Studies

A recent study focused on the synthesis and biological evaluation of pyrazole derivatives reported that compounds with similar structural features exhibited significant cytotoxicity against cancer cell lines. The study highlighted the importance of specific functional groups in enhancing biological activity, suggesting that the incorporation of electron-withdrawing groups could further improve the efficacy of these compounds .

Another investigation into thiazole derivatives indicated that modifications at the ortho position on the phenyl ring significantly influenced their antimalarial activity, suggesting a broader applicability of such derivatives in treating various diseases .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound enhances its binding affinity to biological targets compared to other derivatives. This specificity may lead to distinct pharmacological profiles, warranting further exploration in drug development contexts.

Table 3: SAR Insights

Structural FeatureImpact on Activity
Pyrazole moietyEnhances anticancer activity
Benzothiazole coreBroadens spectrum of biological activity
Thiophene ringImproves interaction with cellular targets

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity
Research indicates that compounds with similar structural features to N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxic Studies : Analogous compounds have shown enhanced apoptosis induction in cancer models, indicating a potential role in cancer therapy .

2. Antimicrobial Activity
The presence of thiazole and pyrazole rings has been associated with antimicrobial properties. Compounds in this class have demonstrated efficacy against a range of bacterial and fungal pathogens, making them candidates for developing new antibiotics or antifungal agents .

3. Anti-inflammatory Effects
Studies have suggested that derivatives of this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The mechanisms likely involve modulation of inflammatory pathways at the molecular level .

Case Study 1: Anticancer Efficacy

A study investigated the effects of a related pyrazole derivative on human breast cancer cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. This finding underscores the potential for developing targeted therapies based on structural modifications of pyrazole derivatives.

Case Study 2: Antimicrobial Testing

In another study, a series of thiazole-containing compounds were tested against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited potent antibacterial activity, suggesting that similar modifications in this compound could enhance its antimicrobial properties .

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S2/c1-24-13-5-6-14-16(12-13)26-18(20-14)22(10-9-21-8-3-7-19-21)17(23)15-4-2-11-25-15/h2-8,11-12H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOGQCFFDGRDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CCN3C=CC=N3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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